![molecular formula C12H15F3N2O B2656224 1-[2-(Trifluoromethoxy)benzyl]piperazine CAS No. 886762-54-5](/img/structure/B2656224.png)
1-[2-(Trifluoromethoxy)benzyl]piperazine
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Overview
Description
1-[2-(Trifluoromethoxy)benzyl]piperazine is a chemical compound with the molecular formula C12H15F3N2O and a molecular weight of 260.26 g/mol . It is used primarily in biochemical research, particularly in the field of proteomics . The compound features a piperazine ring substituted with a benzyl group that contains a trifluoromethoxy functional group.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethoxy)benzyl]piperazine typically involves the reaction of 2-(trifluoromethoxy)benzyl chloride with piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(Trifluoromethoxy)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Trifluoromethoxy)benzyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions and functions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethoxy)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain proteins or enzymes. The piperazine ring may interact with biological receptors, affecting their activity and leading to various biochemical effects .
Comparison with Similar Compounds
1-[2-(Trifluoromethoxy)benzyl]piperazine can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)benzyl]piperazine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-[2-(Methoxy)benzyl]piperazine: Contains a methoxy group instead of a trifluoromethoxy group.
1-[2-(Chloromethoxy)benzyl]piperazine: Features a chloromethoxy group in place of the trifluoromethoxy group.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[[2-(trifluoromethoxy)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-10(11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMKJBNANKOBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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